

An In-depth Technical Guide to Cedrin for Scientific Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cedrin

Cat. No.: B133356

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of **Cedrin**, a natural dihydroflavonol with significant neuroprotective potential. The information is curated for professionals in the fields of pharmacology, biochemistry, and drug development.

Core Chemical and Physical Properties

Cedrin, with the CAS Number 75513-81-4, is a bioactive compound predominantly isolated from plants such as *Cedrus deodara* and *Pinus ayacahuite*.^[1] It is recognized for its potential applications in metabolomics, phytochemical research, and as a compound in screening libraries for drug discovery.^[1]

Data Presentation: Chemical and Physical Properties of Cedrin

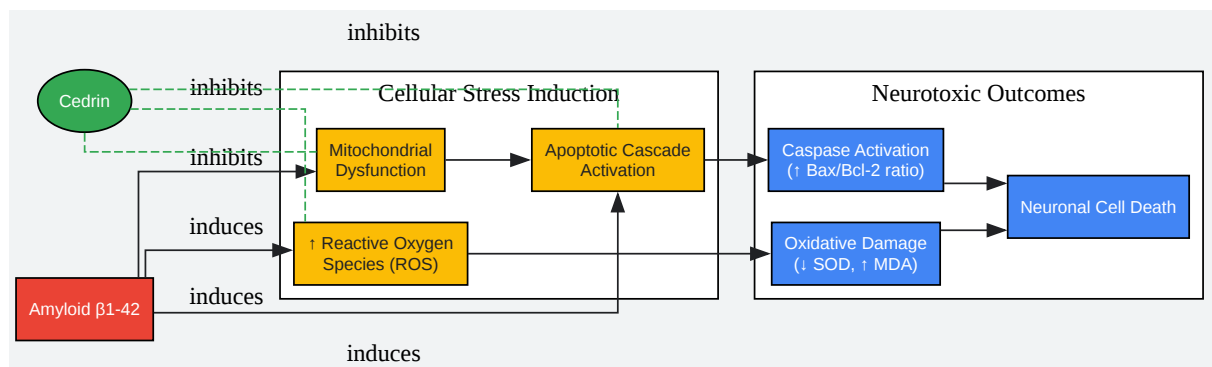
All quantitative data regarding the properties of **Cedrin** are summarized in the table below for clear reference and comparison.

Property	Value	Source(s)
CAS Number	75513-81-4	[1][2][3][4]
Molecular Formula	C ₁₆ H ₁₄ O ₈	[1][3]
Molecular Weight	334.28 g/mol	[1][3]
IUPAC Name	(2R,3R)-2-(3,4,5-trihydroxyphenyl)-3,5,7-trihydroxy-6-methyl-2,3-dihydrochromen-4-one	[1]
Physical Form	Solid, Powder	[1]
Melting Point	266 °C	[1]
Boiling Point	356.07 °C (estimated)	[1]
Density	1.1975 g/cm ³ (estimated)	[1]
Water Solubility	Slightly soluble	[1]
Solvent Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate	[1][2]
Storage Temperature	-20°C	[1]

Neuroprotective Signaling Pathway of Cedrin

Cedrin has demonstrated significant neuroprotective effects in preclinical models, particularly against neurotoxicity induced by amyloid β 1-42 (A β 1-42), a key peptide implicated in Alzheimer's disease.[2][4] The protective mechanism of **Cedrin** is multifactorial, primarily involving the mitigation of oxidative stress, preservation of mitochondrial function, and the suppression of apoptosis.[1][2]

The diagram below illustrates the proposed signaling pathway through which **Cedrin** exerts its neuroprotective effects.



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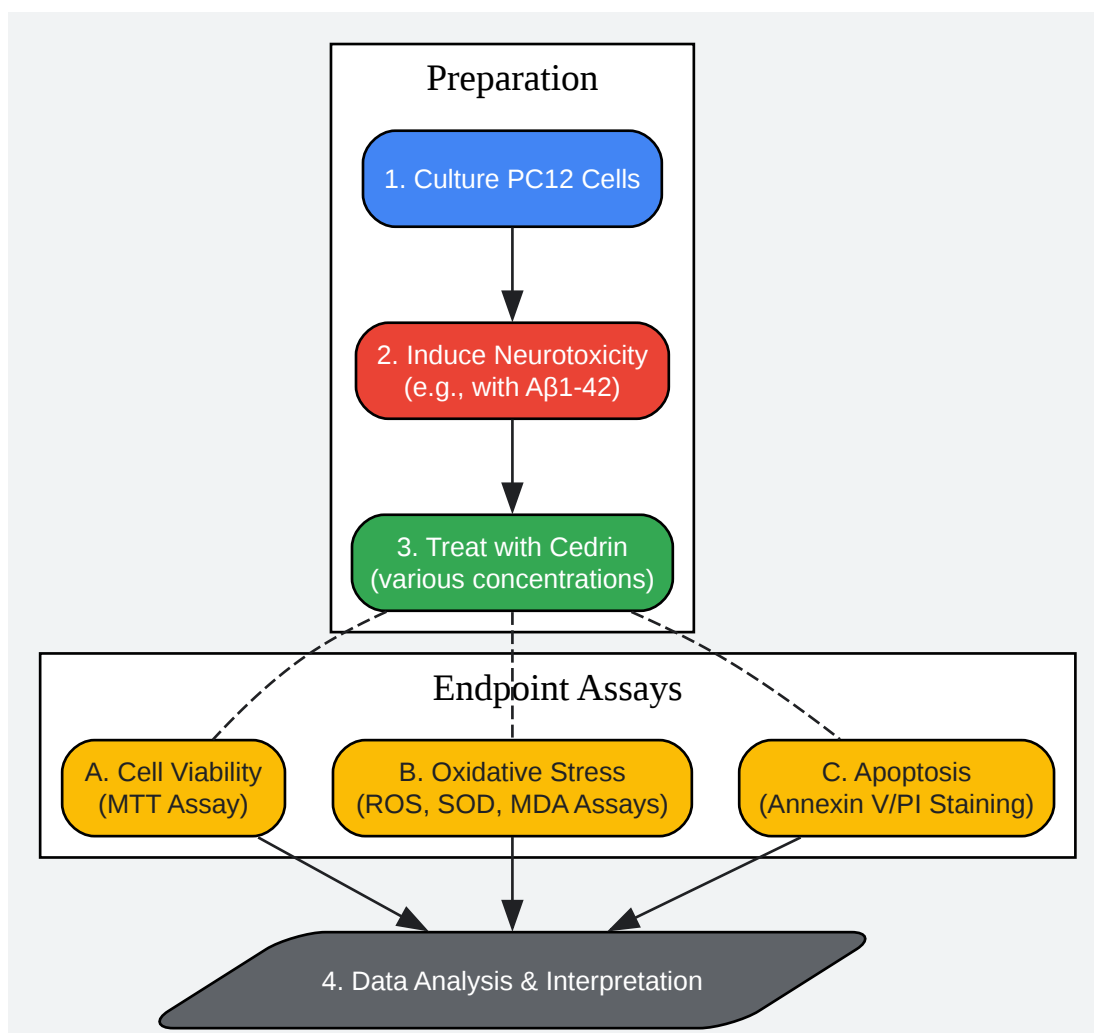
Cedrin's neuroprotective mechanism against Amyloid β-induced toxicity.

Key Experimental Protocols

The neuroprotective properties of **Cedrin** have been evaluated using various in vitro assays. Below are the detailed methodologies for key experiments cited in the literature.

Workflow for Assessing Cedrin's Efficacy

The logical workflow for testing the neuroprotective effects of a compound like **Cedrin** typically follows a sequence of cell culture, induction of injury, treatment, and subsequent endpoint analysis.



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General experimental workflow for evaluating **Cedrin**'s neuroprotective effects.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

- Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.
- Methodology:

- Cell Plating: PC12 neuronal cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Induction of Toxicity: The culture medium is replaced with a medium containing the neurotoxic agent (e.g., A β 1-42) and co-incubated with various concentrations of **Cedrin** for a specified period (e.g., 24-48 hours). Control wells include untreated cells, cells treated with the vehicle, and cells exposed only to the neurotoxic agent.
- MTT Incubation: After treatment, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
- Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the intracellular formazan crystals.
- Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

Oxidative Stress Assays

The protective effect of **Cedrin** against oxidative stress is evaluated by measuring key markers like Reactive Oxygen Species (ROS), Superoxide Dismutase (SOD) activity, and Malondialdehyde (MDA) content.[\[2\]](#)[\[4\]](#)

- Principle:
 - ROS Detection: Fluorogenic probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) are used. DCFDA is cell-permeable and is deacetylated by intracellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[\[5\]](#)
 - SOD Activity: This assay measures the activity of the antioxidant enzyme SOD, which catalyzes the dismutation of superoxide radicals.
 - MDA Content: MDA is a product of lipid peroxidation and serves as a marker of oxidative damage.

- Methodology (General):
 - Cell Culture and Treatment: Cells are cultured and treated with the neurotoxin and **Cedrin** as described for the MTT assay.
 - Cell Lysis: After treatment, cells are washed with PBS and lysed to release intracellular components.
 - Assay Performance: Commercially available kits are typically used to measure intracellular ROS levels, SOD activity, and MDA content in the cell lysates according to the manufacturer's instructions.
 - Detection: ROS levels are measured by fluorescence intensity. SOD activity and MDA content are typically quantified using a spectrophotometer to measure absorbance at specific wavelengths.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6]

- Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[7]
- Methodology:
 - Cell Collection: Following treatment, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
 - Staining: The cell pellet is resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI are added to the cell suspension.

- Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
- Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of four cell populations:
 - Viable cells (Annexin V- / PI-)
 - Early apoptotic cells (Annexin V+ / PI-)
 - Late apoptotic/necrotic cells (Annexin V+ / PI+)
 - Necrotic cells (Annexin V- / PI+)

Spectroscopic Data

While specific NMR, IR, and mass spectra for **Cedrin** are not publicly available in spectral databases, commercial suppliers of high-purity **Cedrin** (>98%) often provide this data through a Certificate of Analysis (COA) upon request.[2] These analyses are crucial for confirming the identity and purity of the compound before its use in experimental research.

This guide provides foundational technical information for researchers interested in the properties and applications of **Cedrin**. For further in-depth study, consulting the primary research articles is highly recommended.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Cedrin for Scientific Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133356#cedrin-cas-number-and-chemical-properties]

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